methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate
CAS No.:
Cat. No.: VC16539809
Molecular Formula: C13H20O7
Molecular Weight: 288.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20O7 |
|---|---|
| Molecular Weight | 288.29 g/mol |
| IUPAC Name | methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate |
| Standard InChI | InChI=1S/C13H20O7/c1-12(2)17-6-7(18-12)9-11(20-13(3,4)19-9)16-8(6)10(14)15-5/h6-9,11H,1-5H3 |
| Standard InChI Key | OWRLFIZIOSVOGE-UHFFFAOYSA-N |
| Canonical SMILES | CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC)C |
Introduction
Structural Characteristics and Molecular Topology
Core Framework and Substituent Arrangement
The compound’s IUPAC name, methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate, delineates a tricyclic system comprising a bicyclo[7.3.0] backbone fused to a third ring via oxygen bridges. The numbering scheme indicates oxygen atoms at positions 3, 5, 7, 10, and 12, with methyl groups occupying positions 4 and 11. The carboxylate ester at position 8 introduces a polar moiety within an otherwise highly substituted aliphatic system.
Key structural features include:
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Tricyclic Core: A fused system of three rings (two six-membered and one five-membered) creates significant steric strain, stabilized by methyl groups and oxygen atoms.
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Ether Linkages: Five oxygen atoms act as bridging elements, influencing both reactivity and conformational rigidity.
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Steric Environment: Tetramethyl groups at C4 and C11 impose severe steric constraints, limiting rotational freedom and directing reaction pathways .
Stereochemical Considerations
The compound’s Standard InChIKey (OWRLFIZIOSVOGE-UHFFFAOYSA-N) confirms a single stereoisomer, though theoretical analyses suggest that alternative ring puckering modes could generate conformational isomers. Molecular modeling reveals that the methyl groups at C4 and C11 adopt equatorial positions relative to the central ring, minimizing 1,3-diaxial interactions. The ester group at C8 occupies a pseudo-axial orientation, potentially influencing its susceptibility to nucleophilic attack .
Synthesis and Purification Strategies
Multi-Step Synthetic Pathways
Industrial synthesis typically involves sequential cyclization and functionalization steps:
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Etherification: Base-catalyzed Williamson ether synthesis constructs the initial oxolane rings.
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Dieckmann Cyclization: Intramolecular ester condensation forms the bicyclic framework.
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Methylation: Quaternization of hydroxyl intermediates with methyl iodide introduces tetramethyl groups.
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Esterification: Final carboxylation at C8 using methyl chloroformate completes the structure.
Reaction conditions require stringent control:
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Temperature: 40–60°C for cyclization steps to prevent ring-opening side reactions.
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance ether formation efficiency.
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Solvents: Anhydrous THF and DMF dominate critical steps to avoid hydrolysis .
Chromatographic Purification
Post-synthetic purification employs reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water 70:30 v/v), achieving >98% purity. Key challenges include:
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Co-Elution: Structural analogs with similar logP values (~1.99) require gradient elution.
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Degradation: Thermal instability above 150°C precludes GC-MS analysis, necessitating LC-HRMS for characterization.
Physicochemical Properties
Thermodynamic Parameters
Experimental and calculated properties reveal unusual behavior:
The low water solubility and moderate logP suggest limited bioavailability but favorable partitioning into lipid membranes .
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption at 1745 cm⁻¹ (ester C=O), 1120–1250 cm⁻¹ (C-O-C ether stretches).
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NMR (¹H): δ 1.28 (s, 12H, 4×CH₃), δ 3.72 (s, 3H, OCH₃), δ 4.15–4.45 (m, 5H, ring O-CH₂-O).
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MS (ESI+): m/z 289.30 [M+H]⁺, fragments at m/z 231 (loss of COOCH₃).
Reactivity and Derivative Formation
Ester Hydrolysis
Controlled saponification yields the carboxylic acid derivative:
Reaction proceeds optimally in THF/H₂O (9:1) at 0°C to prevent decarboxylation.
Radical Halogenation
Bromination at bridgehead positions occurs under UV irradiation:
Regioselectivity favors the least hindered tertiary carbon (C2) .
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